
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the nitrophenyl and oxopropoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrophenol, 2H-chromen-2-one, and a suitable alkylating agent like 2-bromoacetone.
Formation of Intermediate: The first step involves the nitration of phenol to obtain 3-nitrophenol. This is followed by the condensation of 3-nitrophenol with 2H-chromen-2-one under basic conditions to form an intermediate compound.
Alkylation: The intermediate compound is then subjected to alkylation using 2-bromoacetone in the presence of a base such as potassium carbonate. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-(3-aminophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one.
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to the presence of the nitrophenyl and chromen-2-one moieties.
Pharmacology: The compound can be studied for its interactions with biological targets such as enzymes, receptors, and DNA.
Materials Science: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound can be used as a probe to study various biological processes and pathways.
作用机制
The mechanism of action of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as kinases, proteases, and oxidoreductases, as well as receptors like G-protein-coupled receptors (GPCRs) and nuclear receptors.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to various biological effects such as cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
4-(3-nitrophenyl)-2H-chromen-2-one: Lacks the oxopropoxy group, which may result in different biological activities.
7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the nitrophenyl group, which may affect its chemical reactivity and biological properties.
4-(3-aminophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: The amino group may confer different pharmacological properties compared to the nitro group.
Uniqueness
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the nitrophenyl and oxopropoxy groups, which may impart distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
4-(3-nitrophenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-5-6-15-16(9-18(21)25-17(15)8-14)12-3-2-4-13(7-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXIUKCNHVCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
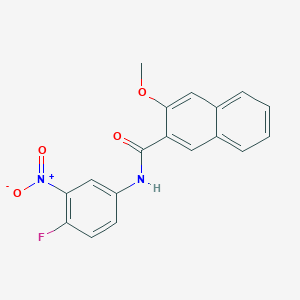
![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![2-[[2-[(4-Chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]propanedinitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
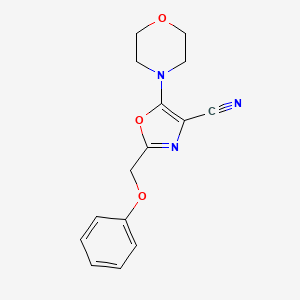
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)
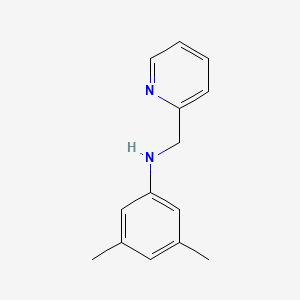
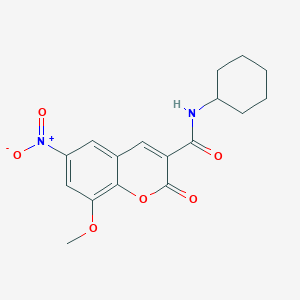
![(E)-{AMINO[(E)-N,N-DIOXO-N'-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE](/img/structure/B5737902.png)
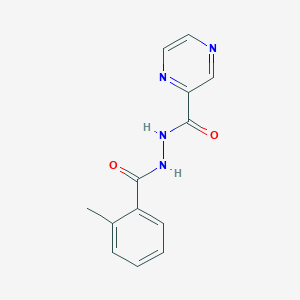
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)
